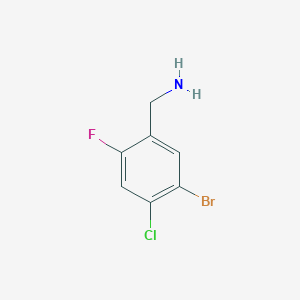
trans-Tert-butyl 3-phénylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Tert-butyl 3-phenylaziridine-2-carboxylate: is an organic compound with the molecular formula C13H17NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl ester and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
Chemistry: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its aziridine ring can interact with biological targets, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials. It can be used to create polymers, coatings, and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl 3-phenyl-2-aziridinecarboxylate with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for trans-Tert-butyl 3-phenylaziridine-2-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Tert-butyl 3-phenylaziridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Products typically include oxidized derivatives of the aziridine ring.
Reduction: Reduced forms of the compound, often leading to the opening of the aziridine ring.
Substitution: Substituted aziridine derivatives, depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of trans-Tert-butyl 3-phenylaziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins, DNA, and other biomolecules.
Comparaison Avec Des Composés Similaires
- cis-Tert-butyl 3-phenylaziridine-2-carboxylate
- trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Comparison: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is unique due to its trans configuration, which affects its reactivity and interaction with other molecules Compared to its cis isomer, the trans form has different steric and electronic properties, influencing its behavior in chemical reactions
Propriétés
IUPAC Name |
tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJENAWGNJMLOIZ-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)




![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)


![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)



